

In-Depth Technical Guide: 4-(Methoxymethoxy)phenylboronic Acid

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Compound of Interest

Compound Name:	4-(Methoxymethoxy)phenylboronic acid
CAS No.:	162662-27-3
Cat. No.:	B062682

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Executive Summary

4-(Methoxymethoxy)phenylboronic acid (CAS: 162662-27-3) is a specialized organoboron intermediate critical in medicinal chemistry and materials science.^{[1][2][3][4]} It serves as a "masked" phenol equivalent in Suzuki-Miyaura cross-coupling reactions. The methoxymethyl (MOM) ether moiety provides robust protection against the basic conditions typical of palladium-catalyzed couplings, while remaining orthogonally cleavable under mild acidic conditions. This guide details its physicochemical profile, synthesis, and handling protocols, designed for researchers requiring high-purity inputs for complex organic synthesis.^[5]

Chemical Identity & Structural Analysis^{[6][7][8]}

Property	Detail
IUPAC Name	[4-(Methoxymethoxy)phenyl]boronic acid
CAS Number	162662-27-3
Molecular Formula	C ₈ H ₁₁ BO ₄
Molecular Weight	181.98 g/mol
SMILES	<chem>COCOC1=CC=C(C=C1)B(O)O</chem>
Structure	Para-substituted phenyl ring bearing a boronic acid and a MOM ether. [6] [7]

Structural Significance

The compound features two key functional zones:[\[8\]](#)

- Boronic Acid Head (-B(OH)₂): The nucleophilic site for transmetalation in cross-coupling cycles. It exists in equilibrium with its trimeric anhydride (boroxine) form in the solid state.
- MOM Protecting Group (-OCH₂OCH₃): An acetal-based ether that masks the phenolic oxygen. It prevents catalyst poisoning by the free phenol and inhibits side reactions (e.g., oxidation) during coupling.

Physical Properties Profile

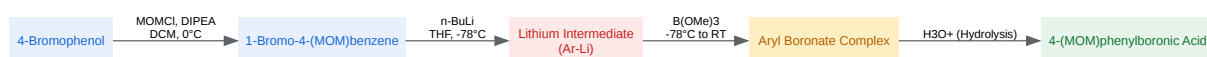
Note on Thermal Behavior: Like most arylboronic acids, this compound does not exhibit a sharp melting point. Instead, it undergoes thermal dehydration to form the cyclic boroxine trimer (anhydride) at elevated temperatures (typically >200°C) before true melting or decomposition occurs.

Property	Data / Observation
Appearance	White to off-white crystalline powder.
Melting Point	Dehydrates to boroxine >200°C; Decomposes >290°C (Predicted).
Solubility	High: DMSO, DMF, THF, Methanol, Ethanol. Low: Water, Hexanes, Diethyl Ether (cold).
pKa	~8.8 – 9.0 (Boronic acid group); MOM ether is non-ionizable.
Hygroscopicity	Moderate. Tends to absorb atmospheric moisture, reverting boroxine to acid.
Stability	Stable to base (pH > 12). Labile to aqueous acid (pH < 4).

Synthetic Utility & Reactivity[6][11][12]

Synthesis Workflow

The synthesis typically proceeds via a metal-halogen exchange of the protected bromide precursor, followed by electrophilic trapping with a borate ester.

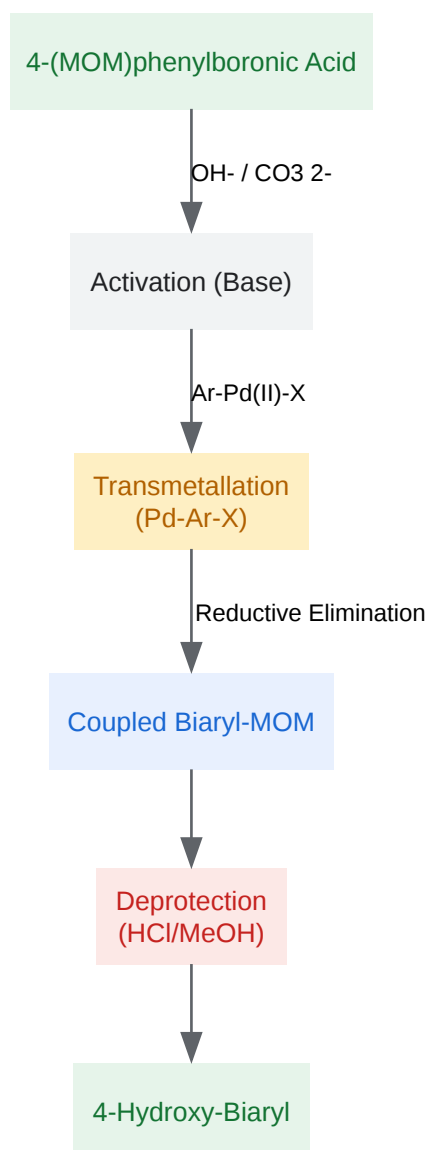


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Figure 1: Synthetic pathway from 4-bromophenol to the target boronic acid.

Suzuki-Miyaura Coupling Strategy

The MOM group is strategically chosen because it withstands the basic carbonate/phosphate conditions of the Suzuki coupling, unlike silyl ethers (which can migrate or cleave) or esters (which hydrolyze).



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Figure 2: The role of the MOM group in facilitating Suzuki coupling and subsequent phenol regeneration.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(Methoxymethoxy)phenylboronic Acid

Objective: Convert 1-bromo-4-(methoxymethoxy)benzene to the boronic acid via lithiation.

Reagents:

- 1-Bromo-4-(methoxymethoxy)benzene (1.0 equiv)
- n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
- Trimethyl borate (1.2 equiv)[9]
- Anhydrous THF (Solvent)
- 1M HCl (Quench)

Step-by-Step Methodology:

- Setup: Flame-dry a 3-neck round-bottom flask under an inert atmosphere (Argon/Nitrogen). Add anhydrous THF and the starting bromide.
- Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control prevents benzyne formation or polymerization.
- Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C . Stir for 1 hour at -78°C . The solution typically turns yellow/orange.
- Borylation: Add trimethyl borate ($\text{B}(\text{OMe})_3$) dropwise. Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 2 hours.
- Hydrolysis: Quench the reaction with 1M HCl until pH ~ 3 -4. Stir vigorously for 30 minutes to hydrolyze the dimethyl boronate ester to the free acid.
- Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na_2SO_4 , and concentrate in vacuo.
- Purification: Recrystallize from minimal hot water/acetonitrile or precipitate from DCM/Hexanes.

Protocol B: Handling & Storage

- Storage: Store at 2-8°C under an inert atmosphere if possible. Boronic acids can slowly dehydrate to boroxines; this is reversible with water but can affect stoichiometry calculations.
- Purity Check: Before use in critical steps, check purity via ^1H NMR (DMSO- d_6). Look for the methylene peak of the MOM group at ~ 5.2 ppm and the boronic acid protons (broad singlet) at ~ 8.0 ppm.

Troubleshooting & Stability

Issue	Cause	Solution
Low Yield in Coupling	Protodeboronation (loss of $\text{B}(\text{OH})_2$)	Use anhydrous base (e.g., K_3PO_4) and mild heating. Avoid prolonged reaction times.
MOM Cleavage	Acidic contamination or Lewis Acids	Ensure reaction media is buffered or basic. Avoid strong Lewis acids (e.g., AlCl_3 , BF_3) while MOM is present.
Insoluble Material	Boroxine formation	Sonicate in aqueous base (Na_2CO_3 solution) prior to adding to the reaction to re-hydrolyze the anhydride.

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